molecular formula C10H12F3NO3 B13713676 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid

Cat. No.: B13713676
M. Wt: 251.20 g/mol
InChI Key: JWSHXVSYKMNMBH-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a carboxylic acid functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with 4,4,4-trifluoro-3-oxobut-1-en-1-yl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The piperidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C10H12F3NO3

Molecular Weight

251.20 g/mol

IUPAC Name

1-(4,4,4-trifluoro-3-oxobut-1-enyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H12F3NO3/c11-10(12,13)8(15)3-6-14-4-1-7(2-5-14)9(16)17/h3,6-7H,1-2,4-5H2,(H,16,17)

InChI Key

JWSHXVSYKMNMBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C=CC(=O)C(F)(F)F

Origin of Product

United States

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